3-Fluoro-5-propoxybenzaldehyde

Vue d'ensemble

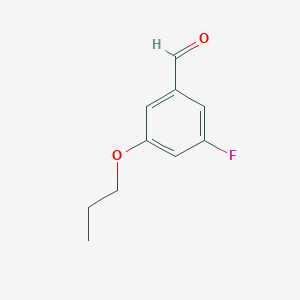

Description

3-Fluoro-5-propoxybenzaldehyde: is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a propoxy group at the fifth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-propoxybenzaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a boronic acid derivative and a halogenated benzaldehyde under palladium catalysis. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogen-exchange reactions . For example, 4-chlorobenzaldehyde can be fluorinated using a fluorinating agent such as potassium fluoride in the presence of a catalyst . This method is advantageous due to its scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-5-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 3-Fluoro-5-propoxybenzoic acid.

Reduction: 3-Fluoro-5-propoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-Fluoro-5-propoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving fluorinated compounds.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-propoxybenzaldehyde involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

- 2-Fluorobenzaldehyde

- 3-Fluorobenzaldehyde

- 4-Fluorobenzaldehyde

Comparison:

- 2-Fluorobenzaldehyde: The fluorine atom is at the second position, leading to different reactivity and steric effects.

- 3-Fluorobenzaldehyde: Similar to 3-Fluoro-5-propoxybenzaldehyde but lacks the propoxy group, affecting its solubility and reactivity.

- 4-Fluorobenzaldehyde: The fluorine atom is at the fourth position, resulting in different electronic effects on the benzene ring .

Uniqueness: this compound is unique due to the presence of both the fluorine atom and the propoxy group, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.

Activité Biologique

3-Fluoro-5-propoxybenzaldehyde is an organic compound with a molecular formula of C10H11F O2 and a molecular weight of approximately 182.19 g/mol. Its structure features a benzene ring with a propoxy group and a fluorine atom, which contribute to its chemical properties and potential biological activities. This article reviews the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and case studies.

The presence of the aldehyde functional group (-CHO) in this compound allows it to engage in various chemical reactions, making it a valuable intermediate in organic synthesis. The fluorine atom can enhance lipophilicity and alter the electronic properties of the compound, potentially influencing its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related aryl aldehydes have shown effectiveness against various pathogens, including bacteria and fungi. The aldehyde functionality is crucial for this activity, as it can interact with microbial enzymes and disrupt metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Gram-positive bacteria | 32 µg/mL |

| 4-Hydroxybenzaldehyde | Fungi | 16 µg/mL |

| 5-Methoxybenzaldehyde | Gram-negative bacteria | 64 µg/mL |

Anti-Cancer Properties

The potential anti-cancer activity of this compound has been explored through its interactions with specific protein kinases involved in cancer progression. For example, compounds with similar structures have been found to inhibit Pim-1 and Pim-2 kinases, which are overexpressed in certain cancers . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.

Case Study: Inhibition of Pim Kinases

A recent study evaluated the effects of various aldehydes on the proliferation of prostate cancer cells. The results demonstrated that analogs of this compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was attributed to the disruption of kinase signaling pathways essential for tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Research indicates that modifications at specific positions on the benzene ring can enhance or diminish biological activity:

- Fluorine Substitution : The presence of fluorine at the 3-position has been shown to increase lipophilicity and improve binding affinity to target proteins.

- Alkoxy Group : The propoxy group at the 5-position contributes to overall stability and solubility, which are important for bioavailability.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine at 3-position | Increased binding affinity |

| Propoxy at 5-position | Enhanced solubility |

| Hydroxyl substitution | Improved inhibitory potency against kinases |

Propriétés

IUPAC Name |

3-fluoro-5-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-3-13-10-5-8(7-12)4-9(11)6-10/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRCRXMCOAQEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.